
(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Descripción general
Descripción
(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, also known as (S)-BMO, is a synthetic compound that has a wide range of applications in the scientific research and laboratory settings. (S)-BMO is a versatile compound that can be used to synthesize a range of different compounds and molecules. It has been used in a variety of different research studies and experiments, and is used in the production of pharmaceuticals, cosmetics, and other products.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Oligomer Synthesis : The synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones is achieved starting from benzyl-N-Boc-(3R)-aminobutanoate. These molecules fold in ordered structures, suggesting a new class of pseudoprolines for controlling peptide bond conformation (Lucarini & Tomasini, 2001).
Chiral Auxiliary Applications : 4-Substituted-5,5-dimethyl oxazolidin-2-ones, derived from α-amino acids, are used as chiral auxiliaries for stereoselective enolate alkylations and conjugate additions (Davies & Sanganee, 1995).
Hydrogen Bonding and Structural Analysis : A study on oxazolidin-2-ones as protective groups for 1,2-amino alcohols shows various weak interactions like C-H···O and π-π stacking interactions in their structures (Nogueira et al., 2015).
Synthetic Methods and Applications
Enantioselective Synthesis : The use of titanium enolates of acyl-oxazolidinones for enantioselective synthesis of γ-amino acids and γ-lactams highlights their potential in creating new stereogenic centers (Brenner & Seebach, 1999).
Anticancer Activity : 3,4-Disubstituted oxazolidin-2-ones show potential as anticancer agents due to their structure similar to ceramide, indicating their use in medicinal chemistry (Singh et al., 2011).
Lipase Catalyzed Kinetic Resolution : This process is used for producing intermediates for cholesterol absorption inhibitors, demonstrating the compound's utility in pharmaceutical synthesis (Singh et al., 2013).
Photophysical Properties and Crystal Structures
Photophysical Properties : A new Schiff base synthesized from oxazolidin-2-one shows potential applications in organic light emitting devices and nonlinear optical materials due to its photophysical properties (Kumari et al., 2016).
X-Ray Molecular Structures : The alkylation of oxazolidinones and subsequent analysis using X-ray crystallography helps understand their molecular structures and potential applications (Abell et al., 1996).
Propiedades
IUPAC Name |
(4S)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUTVRHBEQTSJS-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

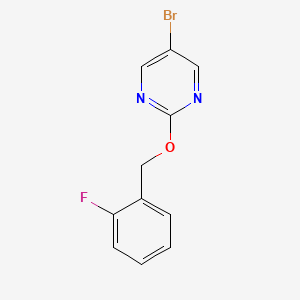
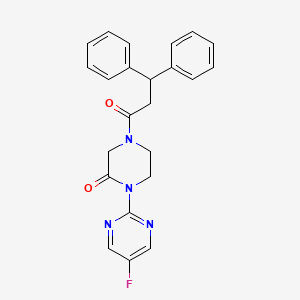
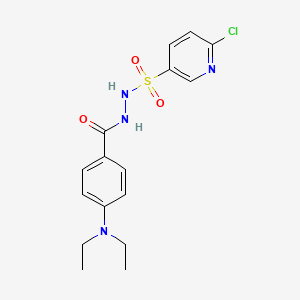
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2829703.png)
![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)
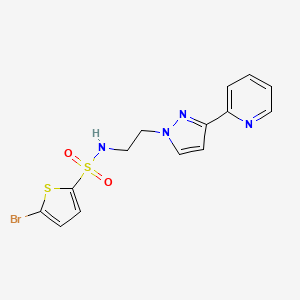
![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2829708.png)
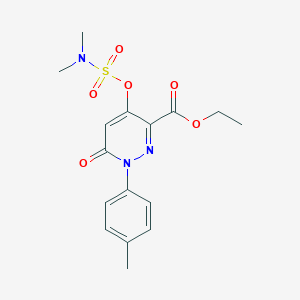
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2829711.png)
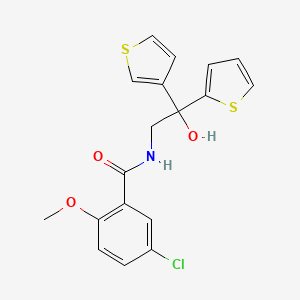
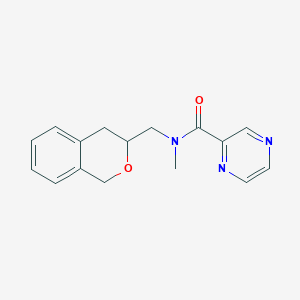
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2829715.png)
![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)